![molecular formula C24H21N5O2 B2588759 N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-56-0](/img/structure/B2588759.png)
N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H21N5O2 and its molecular weight is 411.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Indoles
are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have diverse pharmacological properties . Indole derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of pyrazolopyridines, characterized by a complex structure that includes an indole moiety. Its chemical formula is C21H22N4O2, with a molecular weight of approximately 378.43 g/mol. The structure can be depicted as follows:
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer activity. For instance, compounds similar to N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The IC50 values for these compounds ranged from 6.2 μM to 43.4 μM, suggesting a promising therapeutic index for further development in oncology .
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Modulation of Enzyme Activity : It exhibits inhibitory effects on key metabolic enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases .
- Antioxidant Activity : Studies have demonstrated that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related cellular damage .
In Vitro Studies
In vitro studies have revealed that N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo exhibits a dose-dependent response in inhibiting cancer cell growth. The following table summarizes some key findings from various studies:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 27.3 | Apoptosis induction |
HCT116 (Colon) | 6.2 | Caspase pathway activation |
T47D (Breast) | 43.4 | Enzyme inhibition |
In Vivo Studies
While in vitro data are promising, in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. Preliminary research suggests potential anti-tumor activity; however, further investigations are required to confirm these findings and assess safety profiles.
Case Studies
Several case studies have documented the effects of pyrazolo[4,3-c]pyridine derivatives on various diseases:
- Breast Cancer Treatment : A study involving a series of pyrazolo derivatives demonstrated significant tumor regression in xenograft models when treated with N-(2-(1H-indol-3-yl)ethyl)-5-methyl compounds.
- Neuroprotection : Research indicates that compounds with similar structures can protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting their potential role in treating neurodegenerative disorders .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-28-14-19(22-20(15-28)24(31)29(27-22)17-7-3-2-4-8-17)23(30)25-12-11-16-13-26-21-10-6-5-9-18(16)21/h2-10,13-15,26H,11-12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOORCFUZIUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.